N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide
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Overview
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory action against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to show better inhibition potency against mycobacterium tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Benzothiazole derivatives have been reported to show significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity They interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
The cellular effects of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide are currently unknown. Benzothiazole derivatives have been reported to have inhibitory effects on M. tuberculosis . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Benzothiazole derivatives have been reported to inhibit the growth of M. tuberculosis . This suggests that the compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its anti-tubercular properties and other pharmacological activities.
Chemical Structure and Synthesis
The compound has a molecular formula of C21H23N3O2S and features a unique arrangement of benzothiazole and tetrahydrothieno-pyridine moieties. The synthesis of this compound typically involves multi-step reactions including the Knoevenagel condensation method. For example, reactions involving 2-(benzo[d]thiazol-2-yl)acetyl derivatives and various amines have been reported to yield similar benzothiazole derivatives with promising biological activities .
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL. Specifically, compounds derived from benzothiazole exhibited inhibition percentages exceeding 90% in various assays .
Table 1: Inhibitory Concentrations of Related Compounds
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
9a | 250 | 98 |
12a | 100 | 99 |
The mechanism by which these compounds exert their anti-tubercular effects is believed to involve interference with bacterial cell wall synthesis and metabolic processes. The incorporation of the benzothiazole moiety enhances the lipophilicity and bioavailability of the compounds, facilitating better penetration into bacterial cells .
Other Pharmacological Activities
In addition to anti-tubercular activity, compounds related to this compound have shown promise in other areas:
- Antimicrobial Activity : Several studies indicate that benzothiazole derivatives possess broad-spectrum antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research suggests that these compounds may also exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives in vitro against M. tuberculosis. The study found that modifications to the benzothiazole structure significantly affected both the potency and selectivity of the compounds against bacterial strains compared to standard treatments .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-14-8-9-17(12-15(14)2)23(30)27-25-22(24-26-19-6-4-5-7-20(19)31-24)18-10-11-28(16(3)29)13-21(18)32-25/h4-9,12H,10-11,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIHPWCIGQHSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.